molecular formula C19H20BrNO3S B13379346 Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13379346
M. Wt: 422.3 g/mol
InChI Key: GVSFMKMSQKOGML-UFFVCSGVSA-N
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Description

Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines a benzylidene group, a bromine atom, and a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 5-bromo-2-hydroxy-3-methylbenzaldehyde with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]benzoate
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde derivatives
  • N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide

Uniqueness

Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a bromine atom, a hydroxyl group, and a tetrahydrobenzothiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H20BrNO3S

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 2-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20BrNO3S/c1-3-24-19(23)16-14-6-4-5-7-15(14)25-18(16)21-10-12-9-13(20)8-11(2)17(12)22/h8-10,22H,3-7H2,1-2H3/b21-10+

InChI Key

GVSFMKMSQKOGML-UFFVCSGVSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C(=CC(=C3)Br)C)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C(=CC(=C3)Br)C)O

Origin of Product

United States

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